molecular formula C11H17NO2 B1295498 3-Ethoxy-4-methoxyphenethylamine CAS No. 86456-97-5

3-Ethoxy-4-methoxyphenethylamine

Cat. No. B1295498
CAS RN: 86456-97-5
M. Wt: 195.26 g/mol
InChI Key: NJVDYCNYTDOXPX-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxyphenethylamine is a chemical compound that can be considered a structural analog of various psychoactive phenethylamines. It is characterized by the presence of an ethoxy group attached to the third carbon and a methoxy group attached to the fourth carbon of the benzene ring. This compound is related to substances like 3,4-methylenedioxymethamphetamine (MDMA), but with distinct structural variations that may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of compounds related to 3-Ethoxy-4-methoxyphenethylamine often involves multi-step chemical reactions. For instance, the synthesis of 4-Hydroxy-3-methoxyphenethylamine hydrochloride, a related compound, was achieved through condensation, reduction, and hydrochlorination using vanillin and nitromethane as raw materials . Similarly, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole involved the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . These methods highlight the versatility of phenethylamine derivatives in forming various heterocyclic systems.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethoxy-4-methoxyphenethylamine has been characterized using various spectroscopic techniques. For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography . Density functional theory (DFT) calculations were also employed to predict the molecular geometry and vibrational frequencies, which showed good agreement with experimental data.

Chemical Reactions Analysis

Phenethylamine derivatives undergo a variety of chemical reactions. The study of acylated derivatives of side-chain regioisomers of methoxy-methyl-phenethylamines revealed that the formation of perfluoroacyl derivatives, such as pentafluoropropionamides and heptafluorobutyrylamides, allows for mass spectral differentiation of isomeric compounds . These reactions are crucial for the identification and characterization of these substances.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-4-methoxyphenethylamine derivatives can be inferred from related compounds. Gas chromatography-mass spectrometry (GC-MS) studies have shown that acylated derivatives of phenethylamine regioisomers have unique mass spectra that allow for their identification . The gas chromatographic separation of these compounds can be achieved using non-polar stationary phases, which is essential for analytical purposes. Additionally, the infrared spectra of isomeric phenethylamines provide a means for their differentiation without the need for chemical derivatization .

Scientific Research Applications

  • Psychedelic Research
    • Summary of Application : 3-Ethoxy-4-methoxyphenethylamine, also known as MEPEA, is a lesser-known psychedelic drug . It was first synthesized by Alexander Shulgin and is mentioned in his book PiHKAL (Phenethylamines I Have Known And Loved) .
    • Methods of Application : The minimum dosage of MEPEA is listed as 300 mg, and the duration of its effects is unknown . The methods of application or experimental procedures are not well-documented due to the lack of extensive research on this compound .
    • Results or Outcomes : MEPEA produces a light lifting feeling and a +1 on the Shulgin Rating Scale . Very little data exists about the pharmacological properties, metabolism, and toxicity of MEPEA .

properties

IUPAC Name

2-(3-ethoxy-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2/h4-5,8H,3,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVDYCNYTDOXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235570
Record name 3-Ethoxy-4-methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methoxyphenethylamine

CAS RN

86456-97-5
Record name 3-Ethoxy-4-methoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086456975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxy-4-methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-4-methoxyphenethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHOXY-4-METHOXYPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ML Schmidt, L Quarino - Rom. J. Leg. Med, 2012 - rjlm.ro
… , anhydroecgonine methyl ester and 3-ethoxy-4-methoxyphenethylamine, were chosen in … anhydroecgonine methyl ester, 3-ethoxy-4-methoxyphenethylamine, ecgonine methyl ester, …
Number of citations: 1 www.rjlm.ro
J Wrobel, J Jetter, W Kao, J Rogers, L Di, J Chi… - Bioorganic & medicinal …, 2006 - Elsevier
… From 13 and 3-ethoxy-4-methoxyphenethylamine. Chromatography of the crude product on silica gel and elution with 3% methanol in CH 2 Cl 2 afforded 74 mg (60% yield) of the title …
Number of citations: 75 www.sciencedirect.com
JAD Jeffreys - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… ketone (9-8 g., 1 mol.) and 3-ethoxy-4-methoxyphenethylamine (7-4 g., 1 mol.) in warm dry dichlorotoluene (b. p. cc) was added dropwise during 30 min. …
Number of citations: 5 pubs.rsc.org
JH Van Maarseveen - Combinatorial Chemistry and High …, 1998 - books.google.com
… Reaction of the resin loaded isocyanate with 3-ethoxy-4methoxyphenethylamine followed by base treatment gave the resulting 3, 5-disubstituted hydantoin in a yield of 32% after …
Number of citations: 44 books.google.com
OFF TOXICOLOGISTS - 2011 - Citeseer
… AEME), 3-ethoxy-4-methoxyphenethylamine, ecgonine methyl … 166, and 195 for 3-ethoxy-4-methoxyphenethylamine; 96, 182… for AEME, 3-ethoxy-4-methoxyphenethylamine, EME, COC, …
Number of citations: 8 citeseerx.ist.psu.edu
JC Pelletier, J Rogers, J Wrobel, MC Perez… - Bioorganic & medicinal …, 2005 - Elsevier
… The acids were reacted with 3-ethoxy-4-methoxyphenethylamine using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as the coupling …
Number of citations: 46 www.sciencedirect.com
CH CH - Citeseer
This report deals with the chemistry and the relative pharmacological effects of a series of 1-methyl-3, 4-dihydro- and i-methyl-i, 2, 3, 4-tetrahydroisoquinoline derivatives substituted in …
Number of citations: 2 citeseerx.ist.psu.edu
富田真雄, 井深俊郎 - YAKUGAKU ZASSHI, 1965 - jstage.jst.go.jp
DL-1-(p-Ethoxybenzyl)-2-methyl-6-ethoxy-7-methoxy-1, 2, 3, 4-tetrahydroisozuinoline (V) was synthesized and its infrared spectrum (in chloroform) was compared with that of LN-methyl-…
Number of citations: 3 www.jstage.jst.go.jp

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